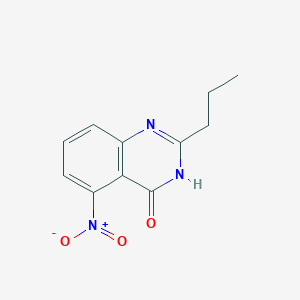

5-nitro-2-propyl-4(3H)-Quinazolinone

Description

Structure

3D Structure

Propriétés

Numéro CAS |

145980-96-7 |

|---|---|

Formule moléculaire |

C11H11N3O3 |

Poids moléculaire |

233.22 g/mol |

Nom IUPAC |

5-nitro-2-propyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C11H11N3O3/c1-2-4-9-12-7-5-3-6-8(14(16)17)10(7)11(15)13-9/h3,5-6H,2,4H2,1H3,(H,12,13,15) |

Clé InChI |

ZZMZPWWUUKRFHK-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 |

Origine du produit |

United States |

Synthetic Methodologies for 4 3h Quinazolinone Derivatives, Including Nitro Substituted Analogues

Classical and Conventional Synthetic Routes to Quinazolinones

Traditional methods for quinazolinone synthesis have been foundational in heterocyclic chemistry. These routes often involve condensation and cyclization reactions that, while effective, may require harsh conditions such as high temperatures and long reaction times. mdpi.com

The Niementowski quinazoline (B50416) synthesis is a classic and widely used method that involves the thermal condensation of an anthranilic acid with an amide to form a 4(3H)-quinazolinone. nih.govwikipedia.org First reported by Stefan von Niementowski in 1895, this reaction typically requires high temperatures, often between 130-220°C. wikipedia.org The general mechanism is believed to proceed through the formation of an N-acylanthranilic acid intermediate, which then cyclizes with the elimination of water. For the synthesis of the target compound, 5-nitro-2-propyl-4(3H)-quinazolinone, this would involve the reaction of 5-nitroanthranilic acid with butanamide.

Due to the often-demanding conditions of the original protocol, several modifications have been developed. These contemporary adjustments aim to improve yields and reduce the harshness of the reaction conditions. For instance, the use of dehydrating agents or catalysts can facilitate the cyclization step at lower temperatures. wikipedia.org Research has also demonstrated that extending the Niementowski reaction by using neat reactants (solvent-free) can be an environmentally benign modification. researchgate.netsemanticscholar.org

Table 1: Variants of the Niementowski Reaction

| Reactants | Conditions | Product Type |

|---|---|---|

| Anthranilic Acid, Amide | Thermal (130-220°C) | 2-Substituted-4(3H)-quinazolinone |

| Anthranilic Acid, Formamide | Microwave (150°C), Montmorillonite K-10 clay | 4(3H)-quinazolinone nih.gov |

A highly versatile and frequently employed route to 4(3H)-quinazolinones involves the acylation of anthranilic acid derivatives, followed by cyclization. brieflands.com In a typical sequence, a substituted anthranilic acid (such as 5-nitroanthranilic acid) is first treated with an acyl chloride (like butanoyl chloride) to form an N-acylanthranilic acid. nih.govmui.ac.ir

This intermediate is then cyclized, commonly by heating with acetic anhydride, to yield a 2,3,1-benzoxazin-4-one derivative. brieflands.comnih.gov This benzoxazinone (B8607429) is a stable and key intermediate that can subsequently be reacted with a nitrogen source, such as ammonia or a primary amine, to furnish the final 2,3-disubstituted 4(3H)-quinazolinone. nih.gov This multi-step process offers a controlled and modular approach to constructing complex quinazolinone structures. brieflands.com However, these classical procedures can have significant drawbacks, including long reaction times and the use of environmentally unfavorable reagents. nih.gov

Another major pathway to the quinazolinone core begins with 2-aminobenzamide. This precursor can undergo cyclocondensation with various electrophiles, most notably aldehydes and isothiocyanates.

The reaction with aldehydes provides a direct route to 2-substituted quinazolinones. organic-chemistry.org For the synthesis of this compound, 2-amino-5-nitrobenzamide would be condensed with butanal. The reaction is typically catalyzed by an acid and proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization. A subsequent oxidation or dehydrogenation step yields the final aromatic quinazolinone. organic-chemistry.orgtandfonline.com

Alternatively, reacting 2-aminobenzamide with isothiocyanates offers a pathway to 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. These reactions can be performed under green conditions, such as in water or under solvent-free protocols, providing an environmentally friendly route to these specific quinazolinone analogues. researchgate.net

Modern and Green Chemistry Approaches in Quinazolinone Synthesis

In response to the limitations of classical methods, significant research has focused on developing more efficient, sustainable, and environmentally benign synthetic strategies. These modern approaches often utilize alternative energy sources or catalysts to improve reaction efficiency and reduce waste. bohrium.comresearchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. nih.govfrontiersin.org This technology has been successfully applied to nearly all classical routes of quinazolinone synthesis.

For example, the Niementowski reaction, which traditionally requires hours of heating, can be completed in minutes under microwave irradiation, often with higher yields and without the need for a solvent. researchgate.netsemanticscholar.org Similarly, the synthesis of quinazolinones from 2-aminobenzonitrile and acyl chlorides is effectively promoted by microwaves. ujpronline.com The use of deep eutectic solvents (DES), a class of green solvents, in combination with microwave heating has also been reported as an efficient and eco-friendly approach. researchgate.nettandfonline.com Microwave-assisted protocols represent a significant step towards the sustainable synthesis of quinazolinone derivatives. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Conditions | Microwave Conditions | Advantage |

|---|---|---|---|

| Niementowski Synthesis | High temperature, long reaction time mdpi.com | Solvent-free, shorter time (minutes) researchgate.netsemanticscholar.org | Speed, Efficiency, Reduced Waste |

| Cyclocondensation of Anthranilic Acid | Refluxing in solvent nih.gov | 120°C, 30 min in Ethanol researchgate.net | Speed, Higher Yields |

Transition metal catalysis provides powerful and efficient methods for forming the C-N and C-C bonds necessary for constructing the quinazolinone scaffold. mdpi.com Palladium and copper are among the most extensively used metals for these transformations, enabling novel reaction pathways with high functional group tolerance.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective in constructing the quinazolinone ring system. One prominent strategy involves the palladium-catalyzed carbonylation of organohalides, where carbon monoxide is used as an inexpensive C1 source. mdpi.com For example, N-substituted quinazolin-4(3H)-ones can be synthesized in a one-pot, four-component reaction from 2-bromoanilines, amines, orthoesters, and carbon monoxide. mdpi.com Other advanced methods include the intramolecular C(sp2)-H carboxamidation of N-arylamidines nih.gov and three-component reactions of 2-aminobenzamides, aryl halides, and isocyanides. acs.org A particularly green approach involves a palladium-catalyzed cascade reaction starting from readily available o-nitrobenzamides and alcohols, which proceeds without any external oxidant or reductant. rsc.org

Copper-Catalyzed Reactions: Copper catalysts offer an economical and less toxic alternative to palladium for quinazolinone synthesis. organic-chemistry.org Copper(I) bromide has been shown to catalyze a domino reaction between alkyl halides and anthranilamides under air to afford 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Other copper-catalyzed methods include the reaction of 2-halobenzamides with nitriles, followed by an intramolecular SNAr reaction. organic-chemistry.org An efficient domino approach involves a copper-catalyzed Ullmann-type coupling of 2-halobenzamides with (aryl)methanamines, followed by aerobic oxidative C-H amidation, using air as a green oxidant. acs.org

Table 3: Overview of Metal-Catalyzed Quinazolinone Syntheses

| Metal Catalyst | Starting Materials | Key Transformation |

|---|---|---|

| Palladium (PdCl2, Pd(OAc)2) | 2-Aminobenzamides, Aryl Halides, Isocyanide | Isocyanide Insertion / Cyclization acs.org |

| Palladium (Pd(dppf)Cl2) | o-Nitrobenzamides, Alcohols | Hydrogen-Transfer Cascade (Oxidation, Reduction, Condensation) rsc.org |

| Palladium (Pd(II)) | N-Arylamidines, CO | Intramolecular C-H Carboxamidation nih.gov |

| Copper (CuBr) | 2-Halobenzamides, (Aryl)methanamines | Ullmann Coupling / Aerobic C-H Amidation acs.org |

| Copper (Cu(OAc)2) | 2-Isocyanobenzoates, Amines | Imidoylative Cross-Coupling / Cyclocondensation organic-chemistry.org |

Multicomponent Reactions (MCRs) for Diverse Quinazolinone Scaffold Construction

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid and efficient synthesis of complex molecular architectures, such as the quinazolinone framework, from simple starting materials in a single step. mdpi.com These reactions offer significant advantages, including reduced synthesis time, lower costs, and decreased waste generation. mdpi.com

One notable MCR approach involves the one-pot condensation of isatoic anhydride, an amine, and an orthoester. This catalyst- and solvent-free method can be performed under classical heating or microwave irradiation to produce 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields. researchgate.net The versatility of this reaction allows for the incorporation of a wide variety of substituents by simply changing the amine and orthoester components. For instance, using ammonium acetate (B1210297) in place of a primary amine yields 2-substituted quinazolin-4(3H)-ones. researchgate.net

Another example is the reaction of anthranilic acid, amines, and trimethyl orthoformate in ethanol under microwave irradiation, which provides a rapid route to 3-substituted-quinazolin-4(3H)-ones. tandfonline.com The following table summarizes representative examples of multicomponent reactions for the synthesis of quinazolinone derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Yield (%) |

| Isatoic anhydride | Aniline | Triethyl orthoformate | 120 °C, 5 h (classical) | 2-Methyl-3-phenyl-4(3H)-quinazolinone | High |

| Isatoic anhydride | Benzylamine | Trimethyl orthoformate | 140 °C, 20-30 min (MW) | 2-H-3-benzyl-4(3H)-quinazolinone | Excellent |

| Anthranilic acid | 4-fluoroaniline | Trimethyl orthoformate | 120 °C, 30 min (MW) | 3-(4-fluorophenyl)-4(3H)-quinazolinone | Good |

| 2-aminobenzamide | Arylboronic acids | Isocyanides | Palladium catalyst | 3-Aryl-2-(substituted)-4(3H)-quinazolinones | - |

Solvent-Free and Phase-Transfer Catalysis in Quinazolinone Synthesis

In line with the principles of green chemistry, solvent-free and phase-transfer catalysis (PTC) methods have been developed for the synthesis of quinazolinones, minimizing the environmental impact of chemical processes.

Solvent-Free Synthesis:

Microwave irradiation has proven to be a particularly effective tool for promoting solvent-free reactions. For example, the condensation of anthranilic acid or anthranilamide with various acylamides can be efficiently carried out using a catalytic amount of Antimony(III) chloride (SbCl₃) under microwave irradiation to afford 2-substituted quinazolin-4(3H)-ones in good to excellent yields without a solvent. This method is characterized by short reaction times, a simple work-up procedure, and high conversion rates.

Another solvent-free approach involves the microwave-assisted reaction of anthranilic acid with ketones or amides using organic clays as catalysts, leading to quinazolinone and quinoline derivatives. ijarsct.co.in The use of solid acid catalysts like organic clays offers benefits such as ease of separation and potential for recycling. ijarsct.co.in

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a valuable technique for carrying out reactions between reactants located in different immiscible phases. This is particularly useful for the alkylation of heterocyclic compounds like quinazolinones. PTC often allows for the use of milder and more environmentally friendly inorganic bases and a wider range of solvents. acsgcipr.org

In the context of quinazolinone synthesis, PTC has been effectively employed for N-alkylation at the N3 position. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction between the quinazolinone, which is soluble in an organic solvent, and an alkylating agent, which may be in an aqueous or solid phase with a base like potassium carbonate. proquest.comresearchgate.net This methodology has been successfully combined with microwave activation to provide a simple, efficient, and eco-friendly technique for N-alkylation and condensation reactions of the 2-propyl-4(3H)-quinazolinone core. proquest.com

| Method | Reactants | Catalyst/Conditions | Product | Yield (%) |

| Solvent-Free MW | Anthranilic acid, Benzamide | SbCl₃, 200W, 10 min | 2-Phenyl-4(3H)-quinazolinone | 95% |

| Solvent-Free MW | Anthranilic acid, Ethyl methyl ketone | Red clay, 400W, 4 min | 2,3-Dimethyl-4(3H)-quinazolinone | 61% ijarsct.co.in |

| PTC-MW | 2-Propyl-4(3H)-quinazolinone, Ethyl bromoacetate | TBAB, K₂CO₃, MW | Ethyl 2-(4-oxo-2-propylquinazolin-3(4H)-yl)acetate | - |

Specific Synthetic Strategies for Nitro-Substituted Quinazolinones

The introduction of a nitro group onto the quinazolinone scaffold is a key step in the synthesis of compounds like this compound. This can be achieved either through direct nitration of a pre-formed quinazolinone ring or by utilizing precursors that already contain a nitro group.

Direct Nitration of Quinazoline/Quinazolinone Ring Systems

Direct nitration is a common electrophilic aromatic substitution reaction. For quinazoline, nitration typically occurs at the 6-position when treated with fuming nitric acid in concentrated sulfuric acid. nih.gov The reactivity order for electrophilic substitution on the quinazoline ring is generally considered to be 8 > 6 > 5 > 7 > 4 > 2. nih.gov

However, direct nitration of the 4(3H)-quinazolinone ring can be more complex. The reaction conditions, such as the nitrating agent and the temperature, can influence the position of nitration. It has been reported that it can be challenging to introduce a second nitro group into the quinazoline ring without using an excess of the nitrating mixture and under relatively harsh conditions, such as heating to 90-100 °C.

Synthesis Utilizing Nitro-Substituted Benzoic Acid or Anthranilic Acid Precursors

A more common and often more regioselective method for preparing nitro-substituted quinazolinones involves the use of starting materials that already bear a nitro group. This approach provides better control over the position of the nitro group on the final quinazolinone product.

A widely used precursor is 5-nitroanthranilic acid. This compound can be acylated, for example, with an acid chloride, and then cyclized to form the corresponding 6-nitro-4(3H)-quinazolinone. For instance, the reaction of 5-nitroanthranilic acid with butyryl chloride would lead to N-butyryl-5-nitroanthranilic acid, which can then be cyclized to 6-nitro-2-propyl-1,3-benzoxazin-4-one. Subsequent reaction with an amine would yield the desired 6-nitro-2-propyl-4(3H)-quinazolinone derivative.

Another strategy employs 2-halogenated-5-nitrobenzoates as starting materials. These can undergo amidation with an appropriate aniline derivative, followed by a substitution and condensation reaction with a formamidine salt to yield 6-nitro-4-substituted amino quinazolines. google.com This method offers the advantages of readily available starting materials and high product yields. google.com

The synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile has also been reported through methods such as microwave irradiation with sulfuric acid and water, or by using acetic formic anhydride. researchgate.net

Derivatization and Functionalization Strategies of the 4(3H)-Quinazolinone Core

Once the core 4(3H)-quinazolinone structure is synthesized, it can be further modified to introduce a variety of functional groups at different positions, allowing for the fine-tuning of its chemical properties.

Substitution at the N3 Position of the Quinazolinone Ring

The nitrogen atom at the 3-position of the 4(3H)-quinazolinone ring is a common site for derivatization, most frequently through N-alkylation. This modification is often crucial for modulating the biological activity of the resulting compounds.

Alkylation at the N3 position can be achieved by reacting the quinazolinone with an alkyl halide in the presence of a base. Common bases used for this purpose include potassium carbonate (K₂CO₃) and sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). juniperpublishers.comresearchgate.net For example, the alkylation of 6,7-dimethoxyquinazolin-4(3H)-one with ethyl chloroacetate in the presence of potassium carbonate in DMF leads to the N-alkylation product. juniperpublishers.com Similarly, N-benzylation can be accomplished using benzyl bromide with sodium hydride in anhydrous DMF. researchgate.net

The reaction of anthranilamide with dimethylformamide dimethylacetal (DMFDMA) at elevated temperatures can lead to the formation of quinazolin-4-one, and prolonged reaction times can result in subsequent alkylation at the N3 position. northampton.ac.uk The source of the alkyl group in this case is the O-alkyl group of the orthoamide. northampton.ac.uk

The following table provides examples of N3-substitution reactions on the 4(3H)-quinazolinone core.

| Quinazolinone Substrate | Alkylating Agent | Base/Solvent | Product |

| 6,7-dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃ / DMF | Ethyl 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate |

| 2-phenyl-4(3H)-quinazolinone | Benzyl bromide | NaH / DMF | 3-Benzyl-2-phenyl-4(3H)-quinazolinone |

| Quinazolin-4(3H)-one | Epichlorohydrin | - | N-(oxiran-2-ylmethyl)quinazolin-4(3H)-one |

| 2-chloro-4(3H)-quinazolinone | Methyl bromoacetate | - | Methyl 2-(2-chloro-4-oxoquinazolin-3(4H)-yl)acetate |

Modifications at the C2 Position

The substituent at the C2 position of the quinazolinone core significantly influences its chemical character. Several synthetic strategies have been developed to introduce a variety of functional groups at this position, including alkyl chains like the propyl group.

A primary and widely used method involves the cyclization of N-acylanthranilic acid derivatives. nih.gov This process typically begins with the acylation of anthranilic acid using an appropriate acylating agent, such as butyryl chloride or a related anhydride, to introduce the precursor to the C2-propyl group. The resulting N-acylanthranilic acid is then cyclized, often by heating with acetic anhydride, to form a 2-propyl-1,3-benzoxazin-4-one intermediate. nih.gov This benzoxazinone is a key intermediate that can subsequently react with various primary amines or ammonia to yield the corresponding N3-substituted or N3-unsubstituted 2-propyl-4(3H)-quinazolinones. nih.gov

Another versatile approach relies on the use of 2-chloroquinazolines as intermediates. beilstein-journals.orgnih.gov The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of substituents. While this method is common, achieving regioselective replacement at the C2 position can be challenging, as the C4 position is often more reactive. beilstein-journals.org However, by blocking the C4 position with a less reactive group, selective modification at C2 can be achieved. beilstein-journals.orgnih.gov

Furthermore, direct C-H activation techniques using transition-metal and photocatalysis have emerged as advanced methods for C2 functionalization. beilstein-journals.orgnih.gov Cyclization reactions of substituted anilines or N-arylamidines are also frequently employed for the synthesis of C2-substituted quinazolines. nih.gov Post-synthetic modification of a pre-existing group at the C2 position, such as the bromination of a 2-methyl group followed by substitution, provides another route for diversification.

Table 1: Synthetic Methodologies for C2 Position Modification

| Method | Starting Materials | Key Intermediates | Resulting C2-Substituent |

|---|---|---|---|

| Acylation-Cyclization | Anthranilic acid, Acyl chloride (e.g., Butyryl chloride) | N-acylanthranilic acid, Benzoxazin-4-one | Alkyl, Aryl |

| Nucleophilic Substitution | 2-Chloroquinazoline, Nucleophile | N/A | Varies with nucleophile |

| Niementowski Reaction | Anthranilic acid, Amide | N/A | Alkyl, Aryl |

| Condensation | 2-Aminobenzamide, Orthoester/Aldehyde | N/A | Alkyl, Aryl |

Introduction of Substituents on the Benzene (B151609) Ring (e.g., C5, C6, C7, C8)

Introducing substituents onto the benzene portion of the quinazolinone scaffold is most commonly achieved by starting the synthesis with an already substituted precursor. The regioselectivity of this approach is determined by the substitution pattern of the initial anthranilic acid derivative. nih.govnih.gov

For the synthesis of a 5-nitro-substituted quinazolinone, the process commences with 5-nitroanthranilic acid. nih.gov This starting material ensures that the nitro group is precisely positioned at C5 of the final heterocyclic system. The synthesis then proceeds similarly to the methods described for C2 modification. For instance, 5-nitroanthranilic acid can be treated with an acyl chloride, such as 3-chloropropionyl chloride or 4-chlorobutyryl chloride, to yield the corresponding N-acyl-5-nitroanthranilic acid. nih.gov This intermediate is subsequently cyclized via an intermediary benzoxazinone, which is then condensed with an amine to form the desired 5-nitro-4(3H)-quinazolinone derivative. nih.gov

This "bottom-up" approach, starting from a pre-substituted anthranilic acid, is generally preferred over attempting electrophilic aromatic substitution on a pre-formed quinazolinone ring. Direct substitution on the quinazolinone nucleus can be difficult to control and may lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. The structure-activity relationship studies of quinazolinone derivatives have indicated that the presence of substituents, particularly halogens, at positions C6 and C8 can significantly influence their biological profiles. nih.gov

Table 2: Benzene Ring Substitution via Substituted Anthranilic Acids

| Starting Material | Key Intermediate | Resulting Quinazolinone Substitution |

|---|---|---|

| 5-Nitroanthranilic acid | 2-(acylamido)-5-nitrobenzoic acid | C5-Nitro |

| 5-Bromoanthranilic acid | 2-(acylamido)-5-bromobenzoic acid | C5-Bromo |

| Substituted Anthranilic Acid | N-acyl-substituted-anthranilic acid | C5, C6, C7, or C8 substituted |

Structural Elucidation and Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Confirmation of Novel Derivatives

The synthesis of new chemical entities necessitates rigorous structural confirmation. Spectroscopic techniques are indispensable tools for elucidating the molecular architecture of novel quinazolinone derivatives. Through the analysis of how molecules interact with electromagnetic radiation, researchers can piece together a detailed picture of their structure. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. mdpi.comresearchgate.netnih.gov These techniques are often used in concert to provide unambiguous structural evidence. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For quinazolinone derivatives, ¹H and ¹³C NMR are fundamental for confirming the successful synthesis of the target structure.

In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment. For instance, aromatic protons on the quinazolinone core typically appear in the downfield region (around 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing the substitution pattern on the benzene (B151609) ring. researchgate.netrsc.org The protons of the propyl group at the C2 position would exhibit characteristic signals in the upfield region, with their multiplicity (singlet, doublet, triplet, etc.) confirming the connectivity of the alkyl chain. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is particularly characteristic, appearing at a significantly downfield chemical shift (often >160 ppm). rsc.org The signals for the aromatic carbons and the carbons of the propyl and nitro groups would also appear at predictable chemical shifts, allowing for a complete assignment of the carbon framework.

Interactive Table: Representative ¹H and ¹³C NMR Data for Quinazolinone Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Phenylquinazolin-4(3H)-one | DMSO-d6 | 12.56 (br s, 1H), 8.21 (d, J = 7.9 Hz, 2H), 8.18 (dd, J = 7.9 Hz, J = 1.2 Hz, 1H), 7.85 (t, J = 8.0 Hz, 1H), 7.76 (d, J = 7.9 Hz, 1H), 7.62-7.52 (m, 4H) | Data not available in provided search results |

| 2-(4-Fluorophenyl)quinazolin-4(3H)-one | DMSO-d6 | 12.58 (br s, 1H), 8.31-8.23 (m, 2H), 8.16 (d, J = 7.8 Hz, 1H), 7.85 (t, J = 7.0 Hz, 1H), 7.74 (d, J = 8.1 Hz, 1H), 7.53 (t, J = 7.5 Hz, 1H), 7.40 (t, J = 8.8 Hz, 2H) | Data not available in provided search results |

| 7-Fluoro-2-methylquinazolin-4(3H)-one | DMSO-d6 | 12.29 (br s, 1H), 8.13 (t, J = 7.6 Hz, 1H), 7.35-7.29 (m, 2H), 2.35 (s, 3H) | 165.6 (d, JC-F = 248.7 Hz), 160.9, 155.9, 151.1, 128.7 (d, JC-F = 10.4 Hz), 117.6 (d, JC-F = 22.2 Hz), 114.3, 111.5 (d, JC-F = 22.7 Hz), 21.4 |

| 2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one | CDCl3 | 10.48 (br s, 1H), 8.24 (d, J = 7.9 Hz, 1H), 7.88-7.78 (m, 3H), 7.77-7.67 (m, 3H), 7.54 (t, J = 7.2 Hz, 1H) | 163.2, 151.6, 148.7, 135.0, 132.8, 132.1, 130.58, 130.56, 128.8 (q, JC-F = 31.5 Hz), 127.9, 127.3, 127.0 (q, JC-F = 4.8 Hz), 126.3, 123.6 (q, JC-F = 272.1 Hz), 120.7 |

This table presents data for illustrative purposes of how NMR is used for quinazolinone derivatives, based on available literature. rsc.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of novel quinazolinone derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule. mdpi.comresearchgate.net This is crucial for confirming that the synthesized compound has the correct molecular formula.

In addition to providing the molecular weight, the fragmentation pattern observed in the mass spectrum offers structural clues. The molecule breaks apart in a predictable manner, and the masses of the resulting fragments can be used to deduce the structure of different parts of the molecule. For a compound like 5-nitro-2-propyl-4(3H)-quinazolinone, characteristic fragments would likely correspond to the loss of the nitro group, the propyl chain, or parts of the quinazolinone core.

Interactive Table: Predicted Collision Cross Section (CCS) Data for Quinazolinone Derivatives

| Compound | Molecular Formula | Adduct | m/z | Predicted CCS (Ų) |

| 2-[(E)-2-(3-hydroxyphenyl)ethenyl]-3-(5-nitropyridin-2-yl)quinazolin-4-one | C21H14N4O4 | [M+H]+ | 387.10878 | 191.0 |

| 2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(5-nitropyridin-2-yl)quinazolin-4-one | C21H14N4O4 | [M+H]+ | 387.10878 | 191.0 |

| 2-[(E)-2-(2-nitrophenyl)ethenyl]-3-(5-nitropyridin-2-yl)quinazolin-4-one | C21H13N5O5 | [M+H]+ | 416.09895 | 197.0 |

| 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-(5-nitropyridin-2-yl)quinazolin-4-one | C22H16N4O4 | [M+H]+ | 401.12444 | 196.3 |

| 3-(5-nitropyridin-2-yl)-2-[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]quinazolin-4-one | C24H20N4O6 | [M+H]+ | 461.14556 | 212.2 |

This table presents predicted data for illustrative purposes based on available literature. uni.luuni.luuni.luuni.luuni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. An IR spectrum is a plot of absorbance versus frequency (typically expressed in wavenumbers, cm⁻¹).

For a this compound, the IR spectrum would be expected to show several key absorption bands. A strong absorption band corresponding to the carbonyl (C=O) group of the quinazolinone ring would be prominent, typically in the range of 1650-1700 cm⁻¹. researchgate.netderpharmachemica.com The N-H bond of the quinazolinone ring would also give a characteristic absorption. The presence of the nitro group (NO₂) would be confirmed by strong, characteristic absorption bands, usually in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹. derpharmachemica.com The C-H bonds of the aromatic ring and the propyl group would also show characteristic absorptions.

Interactive Table: Representative IR Absorption Data for Quinazolinone Derivatives

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| 3-Amino-2-methylquinazolin-4(3H)-one derivatives | C=O (Amide) | ~1725 |

| C=N | ~1612 | |

| N-H | ~3214, ~3324 | |

| 3-((5-phenyl hydroxyl-1,3,4-oxadiazol-2-yl) methyl amino)-2-methylquinazolin-4(3H)-one | C=O (Quinazolinone) | 1700.20 |

| C=N (Imine) | 1593.30 | |

| N-H (Amine) | 3405.50 | |

| C-O-C | 1107.20 |

This table presents data for illustrative purposes based on available literature. researchgate.netderpharmachemica.com

X-ray Crystallography for Precise Solid-State Structure Determination (If Applicable to Derivatives)

While spectroscopic methods provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the ultimate confirmation of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered provides detailed information about the positions of individual atoms in the crystal lattice.

For novel quinazolinone derivatives, obtaining a single crystal suitable for X-ray diffraction analysis allows for the unambiguous determination of the molecular geometry, including bond lengths, bond angles, and torsional angles. mdpi.comnih.gov This can be particularly important for confirming the stereochemistry of chiral centers or the conformation of flexible side chains. The solid-state conformation of a molecule can provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence its physical properties and biological activity. nih.govresearchgate.net

In the context of quinazolinone derivatives, X-ray crystallography has been used to confirm the structures of various analogues, revealing, for example, the spatial relationship between the quinazolinone core and other substituents. nih.govacs.org For a compound like this compound, an X-ray crystal structure would definitively confirm the substitution pattern on the aromatic ring and the conformation of the propyl group.

Structure Activity Relationship Sar Studies of 5 Nitro 2 Propyl 4 3h Quinazolinone and Analogues

Influence of the Nitro Group Position (C5, C6, C7, C8) on Biological Activity and Molecular Interactions

The position of the electron-withdrawing nitro (NO₂) group on the benzo-fused ring of the quinazolinone scaffold is a critical determinant of biological activity. The electronic properties of the entire molecule are significantly altered depending on the location of this group, which in turn affects its ability to interact with target macromolecules.

Nitration of the 4(3H)-quinazolinone core typically occurs at the C6 position. nih.gov However, the presence of other directing groups can lead to substitution at other positions, such as C8. nih.gov Studies on various quinazoline (B50416) derivatives have demonstrated that the placement of the nitro group has a profound impact on their efficacy. For instance, in a series of antichagasic agents, compounds featuring a nitrobenzoyl substituent at the C6 position of a quinazoline nucleus were found to be the most potent and selective against T. cruzi parasites. mdpi.com In contrast, analogs where the nitro group was positioned on a different part of the molecule experienced a significant loss of parasiticidal effectiveness. mdpi.com

The influence of the nitro group is not universally enhancing; its effect is highly context-dependent. In some 2,3-disubstituted quinazolinones, the presence of a nitro group was found to decrease the radical-scavenging ability of the compounds. This highlights that while the nitro group can be beneficial for certain activities, such as antiparasitic or anticancer effects, it may be detrimental to others, like antioxidant potential.

Furthermore, SAR studies on anticonvulsant quinazolinones have shown that the presence of a chlorine atom at the C7 position can be favorable for activity, suggesting that electronic modulation at this part of the scaffold is key. nih.gov While direct comparisons of 5-nitro, 6-nitro, 7-nitro, and 8-nitro analogs of 2-propyl-4(3H)-quinazolinone against a single target are not extensively documented in a single study, the available data consistently underscore that the C6 and C8 positions are key sites for electronic modification that can substantially influence molecular interactions and biological outcomes. nih.govnih.gov

Table 1: Observed Influence of Nitro and Other Substituent Positions on Quinazolinone Activity

| Position | Substituent | Observed Effect | Biological Context |

| C6 | Nitro | Potent activity | Antichagasic mdpi.com |

| C6 | Nitro | Common position for nitration | Chemical Synthesis nih.gov |

| C7 | Chlorine | Favorable for activity | Anticonvulsant nih.gov |

| C8 | Halogen | Can improve activity | Antimicrobial nih.gov |

| C8 | Nitro | Can be formed with directing groups | Chemical Synthesis nih.gov |

Impact of the n-Propyl Substituent at C2 on Quinazolinone SAR

The substituent at the C2 position of the quinazolinone ring plays a pivotal role in defining the molecule's SAR. nih.govnih.gov This position is a primary site for modification, and the nature of the group installed here directly influences the compound's interaction with biological targets. For many quinazolinone-based agents, substitutions with groups like methyl, amine, or thiol at the C2 position have been found to be essential for potent antimicrobial activity. nih.gov

The size, shape, and electronic nature of the C2 substituent are all critical factors. In the case of 5-nitro-2-propyl-4(3H)-quinazolinone, the n-propyl group is a small, lipophilic alkyl chain. SAR studies on related antibacterial quinazolinones revealed that small alkyl groups are generally well-tolerated at this position. However, there is a limit to the acceptable size; for example, while methyl and ethyl groups were tolerated, a bulkier isopropyl group was not, leading to a loss of activity. This suggests that the C2 binding pocket on the target protein is sterically constrained.

In other studies, replacing an aromatic ring at C2 with a 3-acetoxylpropyl group resulted in a complete loss of antibacterial activity, indicating that a simple alkyl chain may not always be a suitable replacement for other, more complex moieties that might engage in different types of molecular interactions, such as pi-stacking. nih.gov The synthesis of quinazolinone-2-carboxamide derivatives, where a functionalized group is attached at C2, further underscores the importance of this position as a key handle for modulating biological activity, leading to potent antimalarial agents. acs.org The n-propyl group in this compound likely serves to provide a balance of lipophilicity and size, allowing it to fit within a specific hydrophobic pocket of its biological target without causing steric hindrance.

Role of Modifications at the N3 Position on the SAR of this compound Derivatives

The N3 position of the 4(3H)-quinazolinone scaffold is another critical hotspot for structural modification that profoundly impacts biological activity. nih.gov A wide array of substituents, ranging from simple alkyl and aryl groups to complex heterocyclic systems, can be introduced at this position, often leading to significant changes in the pharmacological profile.

SAR studies have consistently shown that N3-substituted quinazolinones possess diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. scholarsresearchlibrary.comnih.gov The addition of different heterocyclic moieties at position 3 has been highlighted as a particularly effective strategy for enhancing biological activity. nih.govnih.gov For instance, the presence of a substituted aromatic ring at the N3 position is considered essential for the antimicrobial properties of certain quinazolinone series. nih.gov

The synthesis of 2-methyl-3-alkyl-6-nitro-4-(3H)quinazolinones is often achieved by condensing an N-acylanthranilic acid with a primary amine, where the amine's alkyl group becomes the N3 substituent. nih.gov This direct synthetic link emphasizes the integral role of the N3 moiety in the final structure. In the context of this compound, the hydrogen at the N3 position is capable of acting as a hydrogen bond donor. Modification at this site by replacing the hydrogen with various substituents would alter the molecule's hydrogen bonding capability, lipophilicity, and steric profile, thereby modulating its interaction with target enzymes or receptors. For example, substituting the N-H hydrogen with an ethyl acetate (B1210297) group was shown to increase antibacterial activity, partly by preventing lactam-lactim tautomerism. nih.gov

Table 2: Effect of N3-Substituent Type on Quinazolinone Biological Activity

| N3-Substituent Type | General Effect on Activity | Reference |

| Substituted Aromatic Ring | Essential for antimicrobial activity | nih.gov |

| Five-Membered Heterocycle | Promising scaffold for diverse bioactivities | nih.gov |

| Alkyl Group | Modulates activity, lipophilicity | nih.gov |

| Ethyl Acetate Group | Increased antibacterial activity | nih.gov |

Conformational Analysis and its Correlation with Observed Biological Activities

The three-dimensional conformation of a molecule is fundamental to its ability to bind to a biological target. For quinazolinone derivatives, the spatial arrangement of substituents and the flexibility of the molecule dictate the precise nature of its interactions within the binding site of an enzyme or receptor. Molecular docking and other computational modeling techniques have been instrumental in elucidating these relationships. nih.govscholarsresearchlibrary.comnih.gov

Docking studies on quinazolinone Schiff base derivatives with the DNA gyrase enzyme, a bacterial target, revealed that the compounds embed deeply into a hydrophobic pocket. nih.gov The quinazolinone ring and its substituents form critical hydrophobic contacts and hydrogen bonds with key amino acid residues like Asn46 and Asp73. nih.gov The ability of the molecule to adopt a favorable conformation to establish these interactions is directly correlated with its inhibitory activity.

The conformation of linkers and side chains is also crucial. For example, in one study of EGFR inhibitors, compounds with a three-carbon linker were less potent than those with a two-carbon linker due to an unfavorable binding mode that positioned the molecule sub-optimally in the active site. This demonstrates how subtle changes in molecular geometry can lead to significant differences in biological effect. For this compound, the orientation of the C5-nitro group and the C2-propyl chain relative to the core quinazolinone ring system would define its shape and how it presents its hydrogen-bonding and hydrophobic features to a target protein. An incorrect conformation would prevent the necessary molecular interactions, rendering the compound inactive.

Development of SAR Models for Optimized Biological Responses

To systematically understand and predict the biological activity of quinazolinone derivatives, researchers employ quantitative structure-activity relationship (QSAR) modeling. researchgate.net These computational models build a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. researchgate.netfrontiersin.org By identifying the key molecular properties (descriptors) that govern activity, QSAR models can guide the design of new, more potent analogs. rsc.org

Both 2D- and 3D-QSAR models have been successfully developed for quinazolinones. frontiersin.orgnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful as they consider the three-dimensional properties of the molecules. rsc.orgnih.gov In a study on quinazolinone-based MMP-13 inhibitors, CoMFA and CoMSIA models revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the primary factors influencing inhibitory activity. nih.gov The models generated contour maps that visualize regions where positive or negative electrostatic potential, or bulky or less-bulky groups, would enhance or decrease activity.

These models have been used to predict the anticancer, antimicrobial, and enzyme-inhibitory activities of various quinazolinone series. nih.govdergipark.org.tr For a series of antitumor quinazolinones, a 3D-QSAR model was built to direct future structural modifications, leading to the identification of a lead compound. rsc.org The development of a robust QSAR model for this compound and its analogs would involve synthesizing and testing a library of related compounds, calculating a wide range of molecular descriptors, and using statistical methods to build and validate a predictive model. Such a model would be invaluable for optimizing the scaffold to achieve maximal biological response.

Computational Chemistry and Molecular Modeling in Research on the Target Compound

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Specific data on the binding modes and interaction energies of 5-nitro-2-propyl-4(3H)-quinazolinone with biological targets are not available in the reviewed literature. This analysis would typically involve docking the compound into the active sites of various proteins to identify key interactions, such as hydrogen bonds and hydrophobic contacts, and to calculate the binding energy, which indicates the strength of the interaction.

Without specific docking studies, the prediction of potential molecular targets and the ligand affinity for this compound remains speculative. While general quinazolinone structures are known to target a range of receptors and enzymes, the influence of the 5-nitro and 2-propyl substitutions on target specificity has not been computationally explored in available literature.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

QSAR studies correlate variations in the chemical structure of compounds with their biological activity.

No QSAR models specifically developed for or including this compound could be found. The development of such a model would require a dataset of structurally related compounds with measured biological activities to derive a mathematical equation that can predict the activity of new compounds based on their structural features.

The key physicochemical and steric parameters of this compound that influence its biological activity have not been determined through QSAR studies in the available literature. This would involve identifying which molecular descriptors (e.g., hydrophobicity, electronic properties, size) are most important for its activity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

MD simulations provide detailed information about the time-dependent behavior of a molecular system, including conformational changes and the stability of ligand-protein complexes. No MD simulation studies specifically focused on this compound were found in the public domain. Such simulations would offer insights into the flexibility of the molecule, the stability of its binding to a target protein over time, and the kinetics of the binding process.

Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Lead Optimization

In the realm of contemporary drug discovery and development, the early assessment of a compound's pharmacokinetic profile is a critical determinant of its potential success as a therapeutic agent. Computational, or in silico, methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties have become indispensable tools for lead optimization. nih.gov These theoretical predictions allow researchers to identify and rectify potential pharmacokinetic liabilities in drug candidates before committing to costly and time-consuming experimental studies. For quinazolinone derivatives, including the specific scaffold of this compound, in silico ADME studies are instrumental in guiding synthetic efforts toward molecules with more favorable drug-like characteristics. nih.govnih.gov

The development of a successful oral drug candidate is contingent upon a delicate balance of various physicochemical and pharmacokinetic parameters. Key considerations include efficient absorption from the gastrointestinal tract, appropriate distribution to the target tissues, metabolic stability to ensure a suitable duration of action, and a clear excretion pathway to prevent accumulation and potential toxicity. Computational models, often employing quantitative structure-activity relationship (QSAR) approaches, are used to forecast these properties based on the molecular structure of the compound. nih.gov

Research on a variety of quinazolinone derivatives has demonstrated the utility of these predictive models. For instance, studies on novel quinazolinone-morpholinobenzylidene hybrids and 2-propyl-3-aminoquinazoline-4(3H)-one derivatives have utilized in silico ADME predictions to evaluate their drug-likeness and pharmacokinetic profiles. nih.govnih.gov These investigations typically assess a range of parameters, including lipophilicity (logP), aqueous solubility, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for inhibition of cytochrome P450 (CYP) enzymes. nih.govsciepub.com

While specific in silico ADME data for this compound is not extensively published as a standalone study, the collective findings from research on structurally related quinazolinones provide a strong basis for predicting its likely pharmacokinetic behavior. The data presented in the following tables are representative of the types of ADME parameters evaluated for quinazolinone derivatives and offer a predictive glimpse into the profile of the target compound. These parameters are often calculated using software platforms such as QikProp, admetSAR, or other specialized computational tools. eurekaselect.comasianpubs.org

The predictive data suggest that quinazolinone derivatives can be optimized to exhibit favorable ADME properties. For example, many synthesized derivatives show good potential for oral absorption and are predicted to be non-carcinogenic. nih.gov Furthermore, the models can predict the likelihood of a compound crossing the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system. nih.gov The metabolic fate of the compounds is also a key area of investigation, with predictions focusing on interactions with major drug-metabolizing enzymes like the cytochrome P450 family. sciepub.com

The following tables summarize key ADME parameters as they are typically reported in in silico studies of quinazolinone derivatives. These values are illustrative and serve to guide the optimization of lead compounds like this compound.

Table 1: Predicted Physicochemical and Absorption Properties of Representative Quinazolinone Derivatives

| Parameter | Predicted Value Range | Significance in Drug Discovery |

| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule of Five for drug-likeness. |

| logP (Octanol/Water Partition Coefficient) | -2.0 to 5.0 | Measures lipophilicity, affecting absorption and distribution. |

| Aqueous Solubility (logS) | > -4.0 | Crucial for dissolution and subsequent absorption. |

| Human Intestinal Absorption (%) | > 80% | Predicts the extent of absorption after oral administration. |

Table 2: Predicted Distribution and Metabolism Properties of Representative Quinazolinone Derivatives

| Parameter | Predicted Value Range | Significance in Drug Discovery |

| Blood-Brain Barrier (BBB) Permeability | Low to High | Indicates potential for CNS activity or side effects. nih.gov |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Yes/No | P-gp is an efflux transporter that can limit drug distribution. sciepub.com |

| CYP2D6 Inhibition | Yes/No | Predicts potential for drug-drug interactions. |

| CYP3A4 Inhibition | Yes/No | Predicts potential for drug-drug interactions with a major metabolizing enzyme. |

It is important to note that while in silico ADME predictions are powerful tools in lead optimization, they are predictive in nature and require experimental validation. However, their integration into the early stages of drug discovery significantly enhances the efficiency of the process by prioritizing compounds with a higher probability of possessing a favorable pharmacokinetic profile. The application of these computational methods to this compound and its analogues is a critical step in advancing this chemical scaffold toward potential clinical development.

Pre Clinical Biological Evaluation and Mechanistic Investigations of Quinazolinone Derivatives

In Vitro Biological Activity Studies of 5-nitro-2-propyl-4(3H)-Quinazolinone and its Analogues

The in vitro evaluation of this compound and its structural relatives has uncovered a broad spectrum of biological activities. The core quinazolinone scaffold, with various substitutions, has been extensively studied to understand its therapeutic potential. nih.govrphsonline.com

Antiproliferative and Cytotoxic Activities in Relevant Cancer Cell Lines (e.g., A549, MCF-7, SK-MEL-2)

Quinazolinone derivatives have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines. escholarship.orgresearchgate.net The presence of specific substituents on the quinazolinone ring, such as a nitro group, has been shown to be a key determinant of this activity.

Notably, a series of novel quinazolinone derivatives featuring a propyl group at the C2 position have been synthesized and evaluated for their cytotoxic effects. One such compound, 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)3(4H)acatamide, exhibited significant cytotoxic activity against the HeLa cell line at concentrations of 10 and 100 μM. nih.gov This highlights the potential contribution of the 2-propyl group to the compound's anticancer properties. nih.gov

Furthermore, the influence of the nitro group is well-documented. A study on 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinones revealed potent cytotoxic effects. nih.gov Specifically, compound 11g, which contains a nitro substituent, demonstrated the most potent cytotoxic activity against the HeLa cell line in one study. nih.gov In another, 6-nitro quinazolinone-thiazole hybrids showed high cytotoxic activity against PC-3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. nih.gov Analogues of quinazoline (B50416) sulfonamides have also shown remarkable antiproliferative activity against MCF-7 and A549 (lung cancer) cell lines, with some compounds registering IC₅₀ values in the low micromolar range. nih.gov

The broad-spectrum cytotoxic nature of quinazolinone analogues has been confirmed against a wide panel of human cancer cell lines, including those of the lung (A549, H460), breast (MCF-7), and skin (A431). nih.govrsc.org

Table 1: Cytotoxic Activity of Selected Quinazolinone Analogues

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinazoline sulfonamide (4d) | MCF-7 | 2.5 µM | nih.gov |

| Quinazoline sulfonamide (4d) | A549 | 5.6 µM | nih.gov |

| Quinazoline sulfonamide (4f) | MCF-7 | 5.0 µM | nih.gov |

| Quinazoline sulfonamide (4f) | A549 | 10.14 µM | nih.gov |

| Quinazolin-4(3H)-one hydrazide (3j) | MCF-7 | 0.20 ± 0.02 µM | nih.gov |

| Quinazolin-4(3H)-one hydrazide (3j) | A2780 | 0.14 ± 0.04 µM | nih.gov |

| 6a (2-propyl derivative) | HeLa | Active at 10 & 100 µM | nih.gov |

| 4-TCPA | A549 | 35.70 µM | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antimicrobial Activity against Bacterial and Fungal Strains (e.g., S. aureus, E. coli, C. albicans)

The quinazolinone nucleus is a well-established pharmacophore for antimicrobial agents. rphsonline.comresearchgate.net Derivatives have shown a wide spectrum of activity against both bacterial and fungal pathogens. biomedpharmajournal.orgresearchgate.net These compounds are particularly noted for their effectiveness against Gram-positive bacteria. nih.gov

Studies have demonstrated the pharmacological effect of quinazolinone derivatives against Staphylococcus aureus, Streptococcus pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. eco-vector.compharmpharm.ru The introduction of a nitro group can enhance this activity; for instance, derivatives with m-nitro substituents have shown marked activity against Klebsiella pneumoniae. nih.gov

The antifungal potential of quinazolinones has also been explored, with various derivatives showing inhibitory effects against strains like Candida albicans and Aspergillus niger. rphsonline.combiomedpharmajournal.orgresearchgate.net The mechanism of action is thought to involve the inhibition of DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase. eco-vector.compharmpharm.ru

Table 2: Antimicrobial Spectrum of Quinazolinone Analogues

| Derivative Class | Tested Organism | Activity Noted | Reference |

|---|---|---|---|

| General Quinazolinones | Staphylococcus aureus | Active | biomedpharmajournal.orgeco-vector.compharmpharm.ru |

| General Quinazolinones | Escherichia coli | Active | biomedpharmajournal.orgpharmpharm.ru |

| General Quinazolinones | Candida albicans | Active | rphsonline.combiomedpharmajournal.orgresearchgate.net |

| General Quinazolinones | Pseudomonas aeruginosa | Active | biomedpharmajournal.orgpharmpharm.ru |

| General Quinazolinones | Aspergillus niger | Active | biomedpharmajournal.orgresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Enzyme Inhibition Assays (e.g., DHFR, PARP, Tyrosine Kinase, CDK2, EGFR, NDH-2, Aldehyde Oxidase)

Quinazolinone derivatives are recognized as potent inhibitors of a variety of enzymes that are critical in disease pathways, particularly in cancer. nih.gov The scaffold has been identified as a privileged structure in medicinal chemistry for its ability to bind to multiple targets. nih.gov

Key enzymes targeted by quinazolinone analogues include:

Tyrosine Kinases: Many derivatives function as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov This inhibition is a primary mechanism for their anticancer activity. nih.govnih.gov

Dihydrofolate Reductase (DHFR): Certain quinazoline-based compounds act as antifolates by inhibiting DHFR, an enzyme crucial for nucleotide biosynthesis. nih.gov

Poly(ADP-ribose) Polymerase (PARP): Inhibition of PARP, an enzyme involved in DNA repair, is another mechanism through which quinazolinones exert their effects. nih.govnih.gov

Cyclin-Dependent Kinases (CDKs): Some quinazolin-4(3H)-one derivatives have shown potent inhibitory activities against CDK2, a key regulator of the cell cycle. nih.gov

Carbonic Anhydrase: A study of quinazolinone derivatives as inhibitors of human carbonic anhydrase-II (hCA-II) revealed that the presence of a nitro group on the phenyl ring significantly contributes to the inhibitory activity. frontiersin.org

Other Enzymes: The inhibitory profile of quinazolinones extends to other enzymes like tyrosinase and phosphodiesterase. nih.govresearchgate.net

Receptor Binding Studies and Ligand-Target Specificity

Molecular docking and receptor binding studies have provided significant insights into the ligand-target specificity of quinazolinone derivatives, explaining the molecular basis for their biological activities. These studies confirm that the quinazolinone scaffold can fit effectively into the active sites of various biological targets.

For instance, molecular docking has shown that quinazolinone sulfonamides can fit perfectly into the active site of the anti-apoptotic protein Bcl-2. nih.gov Similarly, docking studies have elucidated the binding modes of quinazolinone derivatives within the catalytic pockets of human carbonic anhydrase-II (hCA-II) and the enzyme tyrosinase. frontiersin.orgnih.gov

The specificity for tyrosine kinase receptors is a hallmark of many anticancer quinazolines. mdpi.com The design of a novel quinazoline-containing 1,2,3-triazole was specifically guided by the pharmacophoric features essential for optimal binding to the VEGFR2 receptor. nih.gov In silico simulations have demonstrated that the quinazolinone scaffold typically settles within the hinge region of target kinases. mdpi.com Furthermore, certain quinazoline ligands have been shown to bind to the STAT3 protein, a key regulator of cancer cell proliferation. nih.gov

In Vivo Pre-clinical Efficacy Studies (Animal Models)

While in vitro studies provide foundational data, the efficacy of these compounds must be validated in living organisms.

Assessment of Antiproliferative Effects in Xenograft Models

Pre-clinical studies using animal models, particularly xenografts where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the real-world potential of anticancer compounds. Several quinazolinone derivatives have demonstrated significant anti-tumor efficacy in such models.

For example, various analogues have shown effective suppression of tumor growth in xenograft models of lung cancer (A431), neuroblastoma (SH-SY5Y), and gastric cancer. nih.gov In a xenograft mouse model of gastric cancer, one derivative exhibited dose-dependent anticancer efficacy, achieving 61% tumor growth inhibition at a specific dosage. nih.gov Another study using a U937 xenograft model showed that a quinazolinone derivative could inhibit microtubule polymerization in vivo, leading to mitotic arrest. nih.gov These in vivo results corroborate the antiproliferative potential observed in vitro and underscore the therapeutic promise of the quinazolinone class of compounds. nih.gov

Evaluation of Antimicrobial Efficacy in Infection Models

The emergence of drug-resistant bacteria necessitates the discovery of new antibiotics with novel mechanisms of action. nih.gov Quinazolinone derivatives have been extensively studied for their potential as antimicrobial agents. nih.govnih.govresearchgate.net These compounds are reported to possess antibacterial activities, particularly against Gram-positive strains, and antifungal properties, which may involve interactions with microbial cell walls and DNA structures. nih.gov

In vivo studies have demonstrated the therapeutic potential of this class of compounds. For instance, an acrylamide-functionalized quinazoline derivative, compound 7a, not only showed excellent antibacterial potency against Xanthomonas oryzae pv. oryzae in vitro but also exhibited significant antibacterial activity in vivo. nih.gov Importantly, this compound showed no toxicity to rice, indicating a favorable profile for agricultural applications. nih.gov The development of such derivatives is spurred by the increasing problem of bacterial resistance to existing drugs. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for their antimicrobial activities. nih.gov

Table 1: In Vivo Antimicrobial Activity of Representative Quinazolinone Derivative

| Compound | Target Organism | Infection Model | Observed Efficacy | Source |

|---|---|---|---|---|

| Compound 7a (acrylamide-functionalized quinazoline) | Xanthomonas oryzae pv. oryzae | Rice infection model | Significant in vivo antibacterial activity | nih.gov |

Studies on Other Potential Pharmacological Effects in Relevant Rodent Models

Beyond their antimicrobial effects, quinazolinone derivatives have been evaluated for a range of other pharmacological activities in rodent models.

One study investigated the effects of 4(3H)quinazolinone-2-propyl-2-phenyl ethyl (QPPE) on the brain development of newborn Balb/C mice. researchgate.net Pregnant mice were administered QPPE from day 8 to day 15 of gestation. researchgate.net Histopathological analysis of the brains of 5-day old newborn mice revealed a significant increase in the number of astrocytes in the cerebral cortex and medulla of the treated group, a condition known as astrocyte hyperplasia. researchgate.net This finding suggests that the compound may induce a reactive astrogliosis, potentially as a protective response to its passage across the blood-brain barrier. researchgate.net

In other research, certain 4(3H)-quinazolinone derivatives have been assessed for cardiovascular effects in albino rats. nih.gov One derivative, in particular, demonstrated a significant ability to lower blood pressure and control heart rate. nih.gov Another study focusing on eighteen different 4(3H)-quinazolinone derivatives found that seven of them produced a notable hypotensive effect accompanied by bradycardia (a slower than normal heart rate). nih.gov

Table 2: Pharmacological Effects of Quinazolinone Derivatives in Rodent Models

| Derivative Class/Compound | Rodent Model | Pharmacological Area | Key Finding | Source |

|---|---|---|---|---|

| 4(3H)quinazolinone-2-propyl-2-phenyl ethyl (QPPE) | Balb/C Mice (newborn) | Neurodevelopment | Induced astrocyte hyperplasia in the cerebral cortex and medulla. | researchgate.net |

| 4(3H)-Quinazolinone derivatives | Albino Rats | Cardiovascular | Significant hypotensive effect and induction of bradycardia. | nih.gov |

Molecular Mechanisms of Action for the Quinazolinone Scaffold

The diverse biological activities of quinazolinones stem from their ability to interact with various cellular components and modulate fundamental biological pathways. nih.govnih.gov

Quinazolinone derivatives exert their effects by influencing critical cellular processes. One of the noted mechanisms is the induction of cell cycle arrest. nih.gov For example, the combination of a chalcone (B49325) moiety with a quinazolinone core resulted in a derivative that demonstrated anticancer activity by causing cell cycle arrest at the G2/M phase. nih.gov

Furthermore, some 2,3-disubstituted quinazolinone derivatives have been investigated for their antioxidant properties. mdpi.com Reactive oxygen species (ROS) are essential for normal cell function at physiological levels, but sustained oxidative stress can lead to significant cellular damage. mdpi.com The ability of certain quinazolinones to act as antioxidants suggests they may modulate cellular redox pathways, offering a protective effect against oxidative damage. mdpi.com

The interaction with DNA is a proposed mechanism for the antimicrobial and anticancer activities of some quinazolinone derivatives. nih.gov The general structure of these compounds may facilitate their interaction with DNA structures within bacteria. nih.gov

Studies on specific derivatives provide more detailed insights. For instance, the compound 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl nih.govnih.govnih.govtriazolo[4,3-c] quinazoline (NTCHMTQ) was evaluated for its ability to damage DNA using a DNA-based electrochemical biosensor. nih.gov Under the tested in vitro conditions, this particular derivative did not show evidence of causing DNA damage. nih.gov However, research on other nitroaromatic compounds, such as 3-nitro-10-methylbenzothiazolo[3,2-a]quinolinium chloride, highlights the critical role of the nitro-functionality in DNA interactions. scispace.com This study found that the nitro group could be reductively activated, leading to covalent binding with DNA, a process that did not occur with the non-nitrated analogue. scispace.com This suggests that for nitro-substituted quinazolinones, the potential for reductive activation and subsequent DNA alkylation may be a key mechanistic feature under hypoxic conditions. scispace.com

A primary mechanism through which quinazolinone derivatives function is by binding to and modulating the activity of specific proteins and enzymes. nih.govnih.gov Activity-based protein profiling (ABPP) has been a powerful tool in identifying these molecular targets. nih.gov

Using this technology, β-ketoacyl-ACP-synthase II (FabF), an enzyme involved in fatty acid synthesis, was identified as a novel target for a class of acrylamide-functionalized quinazoline derivatives. nih.gov A representative compound, 7a, was shown to selectively and covalently bind to FabF, both in cell lysates and in living bacterial cells, thereby inhibiting bacterial growth. nih.gov

In the context of anticancer research, molecular docking studies have revealed that certain quinazolinone derivatives bind to the epidermal growth factor receptor (EGFR) kinase enzyme. nih.gov Similarly, a recent study on 2-propyl-3-aminoquinazoline-4(3H)-one derivatives identified the androgen receptor (AR) as a key target in prostate cancer. nih.gov Molecular docking and simulation studies confirmed strong binding affinities and stable interactions within the receptor's binding site, highlighting the potential of these compounds as selective androgen receptor inhibitors. nih.gov Other research has pointed to dihydrofolate reductase (DHFR) as another enzyme target for quinazolinone analogues. nih.gov

Table 3: Protein/Enzyme Targets of Quinazolinone Derivatives

| Derivative Class | Protein/Enzyme Target | Biological Context | Mechanism | Source |

|---|---|---|---|---|

| Acrylamide-functionalized quinazolines | β-ketoacyl-ACP-synthase II (FabF) | Antibacterial | Selective and covalent binding, inhibiting fatty acid synthesis. | nih.gov |

| 2-Propyl-3-aminoquinazoline-4(3H)-one derivatives | Androgen Receptor (AR) | Anticancer (Prostate) | Strong binding affinity and stable interaction in the binding site. | nih.gov |

| 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone | Epidermal Growth Factor Receptor (EGFR) Kinase | Anticancer | Binding to the kinase enzyme. | nih.gov |

| 2-heteroarylthio-6-substituted-quinazolin-4-one analogs | Dihydrofolate Reductase (DHFR) | Anticancer | Enzyme inhibition. | nih.gov |

Applications As a Pharmacological Scaffold and Future Research Directions

Role of 5-nitro-2-propyl-4(3H)-Quinazolinone and its Analogues as Lead Compounds in Drug Discovery

The quinazolinone framework is a cornerstone in the development of lead compounds for drug discovery due to its wide spectrum of pharmacological activities. nih.govijpsjournal.comnih.gov The core structure is capable of interacting with multiple biological targets with high affinity, making it a fertile ground for identifying novel therapeutic agents. nih.gov SAR studies have established that the nature and position of substituents on the quinazolinone ring system are determinant factors for its biological activity. mdpi.comnih.gov

Substitutions at the 2-position, such as the propyl group in this compound, are known to influence the compound's potency and target specificity. nih.gov For instance, different alkyl or aryl groups at this position can lead to varied activities, including anticancer and antimicrobial effects. rjptonline.orgnih.gov Similarly, the presence and position of substituents on the benzene (B151609) ring are crucial. mdpi.comresearchgate.net The nitro group at position 5, as seen in the subject compound, is an electron-withdrawing group that can significantly alter the electronic properties and binding interactions of the molecule. researchgate.net For example, the synthesis of 2-methyl-5-nitroquinazolin-4(3H)-one has been documented as a key step in creating various derivatives. mdpi.comsemanticscholar.org

The value of quinazolinone analogues as lead compounds is demonstrated by the range of biological activities they exhibit, which are summarized in the table below.

| Quinazolinone Analogue Type | Biological Activity | Key Findings | References |

| 2-Styryl-quinazolinones | Anti-tuberculosis | An isoniazid-incorporated derivative was found to be effective against multi-drug resistant strains of M. tuberculosis. mdpi.com | mdpi.com |

| Quinazolinone Benzoates | Anti-tuberculosis | Identified through virtual screening, four compounds displayed significant activity against Mycobacterium tuberculosis. mdpi.com | mdpi.com |

| 2-Mercapto-4(3H)-quinazolinones | Antimicrobial | Showed potent inhibition of mycobacterial type II NADH dehydrogenase (NDH-2), crucial for bacterial respiratory metabolism. nih.gov | nih.gov |

| 3-Substituted Quinazolinones | Anticonvulsant | Analogues with a halide at position 3 showed agonistic behavior toward the GABAA receptor, providing protection against seizures. nih.gov | nih.gov |

| 4-Aminoquinazolines | Anticancer | Act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov | nih.gov |

These examples underscore the potential of the quinazolinone scaffold, including nitro-substituted variants, to serve as a foundational structure for generating diverse and potent lead compounds in the ongoing search for new drugs. nih.govmdpi.com

Design and Synthesis of Hybrid Quinazolinone Architectures for Enhanced Biological Activity

A prominent strategy in modern medicinal chemistry is molecular hybridization, which involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. nih.govresearchgate.netresearchgate.net This approach aims to produce compounds with enhanced biological activity, improved target selectivity, or novel mechanisms of action by combining the beneficial features of the parent molecules. researchgate.netresearchgate.net The quinazolinone scaffold is frequently used in this strategy due to its proven biological significance. researchgate.netbohrium.com

Researchers have successfully designed and synthesized numerous quinazolinone-based hybrids with a variety of heterocyclic partners, leading to significant improvements in pharmacological potency. researchgate.net

Quinazolinone-Chalcone Hybrids : A series of quinazolinone-chalcone hybrids were synthesized and found to induce apoptosis in cancer cells by activating caspase-3 and cleaving PARP-1. rsc.org

Quinazolinone-Triazole Hybrids : The combination of quinazolinone with a 1,2,3-triazole moiety has yielded potent anti-tubercular agents. nih.govnih.gov One such hybrid demonstrated a minimum inhibitory concentration (MIC) of 0.78 μg/mL, which is superior to the first-line anti-TB drug Ethambutol. nih.gov The addition of the triazole fragment was noted to enhance the activity of the quinazolinone core. nih.gov

Quinazolinone-Pyrazole Hybrids : Novel fungicides have been developed by linking a quinazolinone unit with a pyrazole (B372694) carbamide structure, targeting fungal diseases like those caused by Rhizoctonia solani. nih.gov

Quinazolinone-Oxadiazole Hybrids : The dehydrochlorination reaction of 6-aminoquinazolinone with 5-chloromethyl-1,2,4-oxadiazoles has been used as an efficient method to furnish hybrid products in good yields. researchgate.net

The synthesis of these hybrid architectures often involves multi-step reactions. For example, a common route begins with the acylation of anthranilic acid to form a benzoxazinone (B8607429) intermediate, which is then reacted with an appropriate amine-containing molecule to yield the final quinazolinone hybrid. nih.govjocpr.com The development of efficient, one-pot, and green synthetic methods, such as those using microwave irradiation or novel catalysts, is an ongoing area of research to improve yields and reduce reaction times. nih.govnih.govresearchgate.net

Exploration of Novel Therapeutic Areas for Quinazolinone Derivatives Based on Mechanistic Insights

The structural versatility of the quinazolinone scaffold has enabled its exploration across a broad and expanding range of therapeutic areas. nih.govmdpi.comwisdomlib.org Initial discoveries of activities like anticancer and antimicrobial effects have paved the way for investigations into new applications, driven by a deeper understanding of the molecular mechanisms through which these compounds act. nih.govijpsjournal.com

Key Therapeutic Areas and Mechanistic Insights:

Anticancer Activity : This is one of the most extensively studied areas for quinazolinone derivatives. nih.govrjptonline.orgnih.gov

Mechanism : Many derivatives function by inhibiting key enzymes involved in cancer progression. This includes the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which disrupts signaling pathways that lead to cell proliferation. nih.govnih.govnih.gov Other mechanisms include the inhibition of tubulin polymerization, which arrests the cell cycle, and the inhibition of Poly(ADP-ribose)polymerase-1 (PARP-1), which is crucial for DNA repair in cancer cells. nih.govnih.govrsc.org

Cellular Effects : Mechanistic studies show that quinazolinones can induce apoptosis (programmed cell death) and cause cell cycle arrest, often in the G2/M or S phase. mdpi.comrsc.org

Antimicrobial and Antifungal Activity : Quinazolinone derivatives have shown significant promise against a variety of pathogens. nih.govmdpi.com

Mechanism : Some compounds act by inhibiting essential bacterial enzymes, such as type II NADH dehydrogenase (NDH-2), which is vital for the respiratory metabolism of bacteria. nih.gov For fungi, certain quinazoline (B50416) derivatives have been found to inhibit the splicing of group II introns, which are critical for the function of genes essential for yeast respiration. acs.org

Applications : Research has demonstrated activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida albicans and Aspergillus niger. semanticscholar.orgnih.gov They are also being developed as novel fungicides for agricultural use. nih.gov

Anti-inflammatory and Analgesic Activity : Several quinazolinone derivatives have been reported to possess anti-inflammatory and pain-reducing properties. rjptonline.orgwisdomlib.org

Mechanism : The anti-inflammatory action is often linked to the inhibition of enzymes like cyclo-oxygenase-2 (COX-2) or transcription factors such as NF-κB, which are central to the inflammatory response. rjptonline.orgjocpr.com More recently, inhibition of phosphodiesterase 7 (PDE7), a cAMP-specific enzyme, has been identified as a novel anti-inflammatory approach for quinazolines. nih.gov

Antiviral Activity : The potential of quinazolinones to combat viral infections, including HIV, has been an area of active research. jocpr.comresearchgate.net

Anti-diabetic Activity : Certain derivatives are being investigated for their ability to inhibit alpha-glucosidase, an enzyme critical for glucose metabolism, suggesting potential utility in managing diabetes. wisdomlib.org

This wide array of activities highlights that the quinazolinone scaffold can be tailored to interact with diverse biological targets, opening up new avenues for treating a wide range of diseases. nih.govwisdomlib.org

Challenges and Opportunities in Quinazolinone-Based Drug Discovery Research

Despite the proven potential of the quinazolinone scaffold, its journey from a promising lead compound to a clinically approved drug is fraught with challenges, alongside significant opportunities for innovation. mdpi.comnih.gov

Challenges:

Synthesis and Scalability : Many traditional methods for synthesizing quinazolinone derivatives involve multiple steps, harsh reaction conditions, and the use of hazardous chemicals or solvents. researchgate.netresearchgate.net A major challenge is the development of green, efficient, and cost-effective synthetic strategies that are suitable for large-scale production. nih.govbohrium.com